

Application Notes and Protocols for Aluminum Nitride in Piezoelectric MEMS Devices

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Compound of Interest

Compound Name: Aluminum nitride

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This document provides detailed application notes and protocols for the utilization of **aluminum nitride** (AlN) thin films in the fabrication of piezoelectric Micro-Electro-Mechanical Systems (MEMS) devices. AlN is a material of significant interest for MEMS applications due to its excellent piezoelectric properties, high acoustic velocity, large bandgap, and compatibility with standard CMOS manufacturing processes.^{[1][2]}

Introduction to Aluminum Nitride for Piezoelectric MEMS

Aluminum nitride is a versatile material for MEMS and NEMS sensors and actuators.^[3] Its high energy density in piezoelectric applications allows for the miniaturization of devices, leading to reduced costs and power consumption.^[3] A key advantage of AlN is its compatibility with CMOS microfabrication, enabling the integration of MEMS and electronic circuits on the same substrate.^{[1][3]} This integration is crucial for enhancing performance by minimizing parasitic effects and reducing the device footprint.^[1]

Common applications of AlN-based piezoelectric MEMS include:

- **RF Resonators and Filters:** For wireless communications, AlN's high acoustic velocity and piezoelectric coupling are leveraged in devices like Film Bulk Acoustic Resonators (FBARs) and Surface Acoustic Wave (SAW) resonators.^{[4][5]}

- **Sensors:** Including accelerometers, gyroscopes, and pressure sensors, where the direct piezoelectric effect is utilized to convert mechanical strain into an electrical signal.[3]
- **Actuators:** For applications such as micromirrors and micro-pumps, which rely on the inverse piezoelectric effect to induce mechanical deformation from an applied electric field.[6]
- **Energy Harvesters:** To scavenge ambient vibrational energy.[7]

Material Properties of Piezoelectric Aluminum Nitride

The performance of AlN-based MEMS devices is critically dependent on the material properties of the deposited thin film. Highly c-axis oriented polycrystalline AlN films are desired to maximize the piezoelectric response.[1] The key material properties are summarized in the table below.

| Property | Symbol | Value | Units | Notes |
|--|-------------------|---------------|----------------------|---|
| Piezoelectric Coefficient (longitudinal) | d_{33} | 3.0 - 5.49 | pm/V | Represents the strain in the direction of the applied electric field. [1] [8] [9] |
| Piezoelectric Coefficient (transverse) | d_{31} | -1.0 to -2.78 | pm/V | Represents the strain perpendicular to the direction of the applied electric field. [1] [8] [9] |
| Electromechanical Coupling Coefficient | k^2 | ~1 - 6.3 | % | Indicates the efficiency of energy conversion between electrical and mechanical domains. [4] [10] |
| Relative Dielectric Constant | ϵ_r | ~9.2 - 10.2 | - | [11] [12] |
| Acoustic Velocity (SAW) | v_{saW} | ~12,000 | m/s | [10] |
| Bandgap | E_g | 6.2 | eV | [10] |
| Thermal Conductivity | 180 | W/(m·K) | [10] | |
| Breakdown Voltage | 1.2×10^6 | V/cm | [10] | |

Deposition of Piezoelectric Aluminum Nitride Thin Films

Reactive magnetron sputtering is the most common method for depositing high-quality, c-axis oriented AlN thin films at temperatures compatible with CMOS processes (<450 °C).^[1] Other techniques include Metal-Organic Chemical Vapor Deposition (MOCVD) and Molecular Beam Epitaxy (MBE), which often require higher temperatures.^[1]

Protocol: Reactive Magnetron Sputtering of AlN

This protocol outlines the key steps and parameters for depositing a piezoelectric AlN thin film.

Equipment and Materials:

- Magnetron Sputtering System with an Aluminum Target (99.999% purity)
- Substrates (e.g., Silicon wafers with a bottom electrode)
- Process Gases: Argon (Ar) and Nitrogen (N₂) of high purity
- Substrate Heater
- Vacuum Pumps

Protocol Steps:

- Substrate Preparation:
 - Clean the substrates using a standard cleaning procedure (e.g., RCA clean for silicon wafers).
 - Deposit a bottom electrode layer (e.g., Molybdenum (Mo), Platinum (Pt), or Titanium (Ti)) onto the substrate.^[13] An adhesion layer (e.g., Ti) may be required between the substrate and the bottom electrode.^[8]
- System Preparation:
 - Load the substrates into the sputtering chamber.

- Pump down the chamber to a base pressure of $< 5 \times 10^{-5}$ Pa.[14]
- Pre-Sputtering:
 - Introduce Argon gas into the chamber.
 - Pre-sputter the aluminum target for a set duration (e.g., 15 minutes) with the shutter closed to remove any surface contaminants.[14]
- AlN Deposition:
 - Introduce both Argon and Nitrogen gases into the chamber at a specific flow rate ratio.
 - Heat the substrate to the desired deposition temperature.
 - Apply RF or DC power to the aluminum target to initiate the plasma.
 - Open the shutter to begin the deposition of the AlN film on the substrates.
 - Maintain stable process parameters throughout the deposition to ensure film uniformity and quality.
- Cool Down and Unloading:
 - After the desired film thickness is achieved, turn off the power to the target and the substrate heater.
 - Allow the substrates to cool down in a vacuum or in a nitrogen atmosphere.
 - Vent the chamber and unload the substrates.

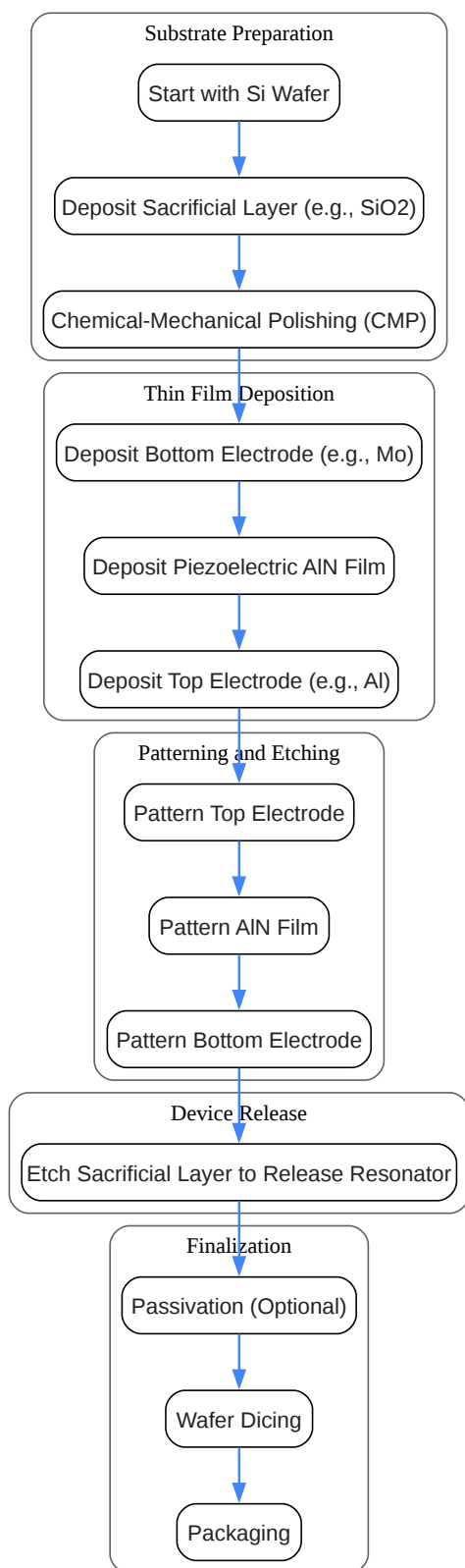
Key Sputtering Parameters and Their Effects:

| Parameter | Typical Range | Effect on Film Properties |
|-----------------------------------|-----------------------------|--|
| Substrate Temperature | Room Temperature - 500 °C | Higher temperatures can improve crystal quality but must be CMOS compatible. [14] |
| N ₂ /Ar Gas Flow Ratio | 30:70 - 100% N ₂ | Influences the stoichiometry and crystal orientation of the film.[15] |
| Sputtering Power | 200 - 2000 W | Affects deposition rate and film stress.[15][16] |
| Sputtering Pressure | 0.4 - 1.5 Pa | Impacts the energy of sputtered particles and film density.[14][15] |

Fabrication of a Piezoelectric MEMS Device: FBAR Example

The following is a generalized protocol for the fabrication of a Film Bulk Acoustic Resonator (FBAR), a common AlN-based piezoelectric MEMS device.

Experimental Workflow for FBAR Fabrication



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Caption: FBAR Fabrication Workflow.

Detailed Fabrication Protocol for an FBAR

- Substrate and Sacrificial Layer:
 - Start with a high-resistivity silicon wafer.
 - Deposit a sacrificial layer, such as silicon dioxide (SiO_2), which will later be removed to create an air cavity beneath the resonator.[\[17\]](#)
 - Use Chemical-Mechanical Polishing (CMP) to planarize the surface.[\[17\]](#)
- Bottom Electrode Deposition:
 - Deposit a bottom electrode layer, typically Molybdenum (Mo), using sputtering.
 - Pattern the bottom electrode using photolithography and etching.
- Piezoelectric Layer Deposition:
 - Deposit the c-axis oriented AlN thin film using reactive sputtering as described in the protocol in section 3.1.
- Top Electrode Deposition and Patterning:
 - Deposit a top electrode layer, often Aluminum (Al) or Mo.
 - Pattern the top electrode, which defines the active area of the resonator.
- AlN Etching:
 - Etch the AlN film to define the resonator structure. This can be done using wet etching (e.g., in a TMAH solution) or dry etching (e.g., chlorine-based plasma etching).[\[18\]](#)[\[19\]](#)
- Device Release:
 - Create an access hole to the sacrificial layer.
 - Use a wet or vapor-phase etchant (e.g., hydrofluoric acid for SiO_2) to remove the sacrificial layer, leaving the FBAR suspended over an air cavity.

- Passivation and Pad Metallization:
 - Deposit a passivation layer (e.g., silicon nitride) to protect the device.
 - Open contact windows and deposit metal pads for electrical connection.
- Dicing and Packaging:
 - Dice the wafer into individual chips.
 - Package the chips for testing and integration.

Characterization of AlN Thin Films and Devices

Proper characterization is essential to ensure the quality of the AlN film and the performance of the final MEMS device.

Logical Flow for AlN Film and Device Characterization



Caption: AlN Characterization Workflow.

Key Characterization Techniques

- X-Ray Diffraction (XRD): Used to determine the crystal structure and preferred orientation of the AlN film. A narrow rocking curve Full Width at Half Maximum (FWHM) for the (002) peak indicates a high degree of c-axis orientation, which is crucial for good piezoelectric properties.[8][16]
- Scanning Electron Microscopy (SEM): Provides high-resolution images of the film's surface morphology and cross-section, revealing information about grain size and structure.[8][16]
- Atomic Force Microscopy (AFM): Used to quantify the surface roughness of the AlN film.[8]
- Piezoresponse Force Microscopy (PFM): A technique to directly measure the piezoelectric coefficient (d_{33}) of the thin film by applying a voltage with the AFM tip and measuring the resulting displacement.[8]
- Laser Doppler Vibrometry (LDV) and Interferometry: Optical methods to measure the displacement of a MEMS structure under electrical actuation, which can be used to determine piezoelectric coefficients and resonant frequencies.[6][20]
- Vector Network Analyzer (VNA): Used to measure the electrical response (e.g., impedance, S-parameters) of a resonator over a range of frequencies to determine its resonant frequency, quality factor (Q), and electromechanical coupling coefficient (k^2).

By following these protocols and understanding the key parameters, researchers can successfully deposit high-quality piezoelectric AlN thin films and fabricate a variety of MEMS devices for a wide range of applications.

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